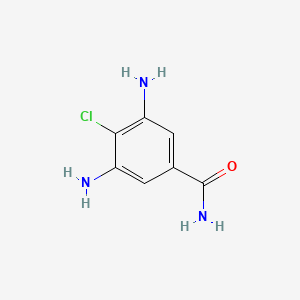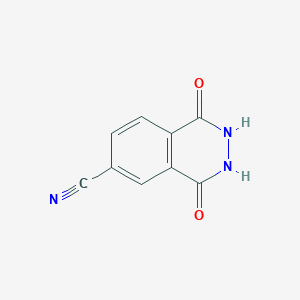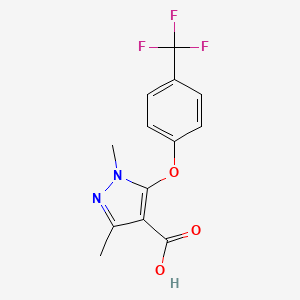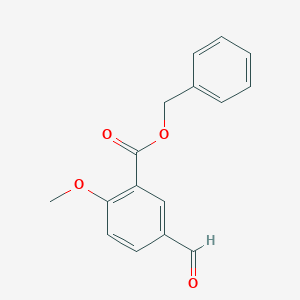![molecular formula C10H19N B8460221 (2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B8460221.png)
(2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine is a compound with a bridged bicyclic carbon skeleton. This structure is highly desirable in medicinal chemistry due to its rigid framework, which can provide a well-defined scaffold for various substituents. The compound is known for its complex, sp3-rich primary amine building blocks, making it a valuable component in the synthesis of various pharmaceuticals and other chemical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine typically involves the conversion of readily available bicyclo[1.1.1]pentan-1-amine substructures using imine photochemistry. This method allows for the creation of a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines. The process involves the hydrolysis of imine products to yield the desired amine building blocks .
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical synthesis, utilizing advanced photoredox strategies. These methods are designed to be efficient and scalable, ensuring the production of high-purity compounds suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be employed to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
(2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules, particularly in medicinal chemistry.
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which (2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine exerts its effects involves its interaction with specific molecular targets. The compound’s rigid bicyclic structure allows it to fit into particular binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentan-1-amine: A precursor in the synthesis of (2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine.
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their specific functional groups and reactivity.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of three methyl groups, which confer distinct chemical and biological properties. Its rigid structure and sp3-rich nature make it particularly valuable in medicinal chemistry, where it can serve as a versatile building block for drug development .
Propriétés
Formule moléculaire |
C10H19N |
|---|---|
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
(2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine |
InChI |
InChI=1S/C10H19N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5,11H2,1-3H3/t6-,7?,8?,9-/m0/s1 |
Clé InChI |
VPTSZLVPZCTAHZ-KRTGUUSXSA-N |
SMILES isomérique |
C[C@@H]1[C@H](CC2CC1C2(C)C)N |
SMILES canonique |
CC1C2CC(C2(C)C)CC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


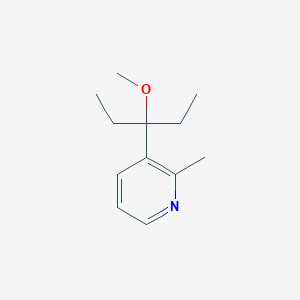
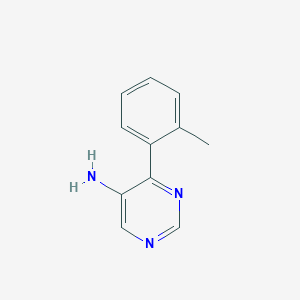
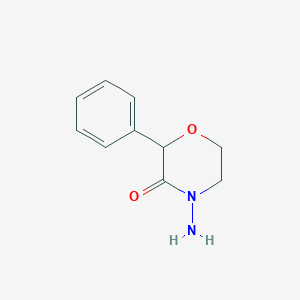
![7-Methyl-4,6,6a,7,8,12b-hexahydroindolo[4,3-ab]phenanthridine](/img/structure/B8460160.png)
![2-(Dibenzo[b,d]thiophen-4-yl)aniline](/img/structure/B8460166.png)

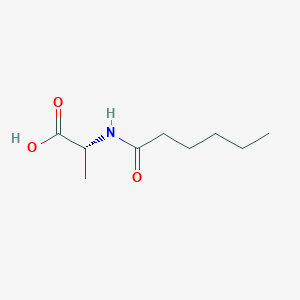
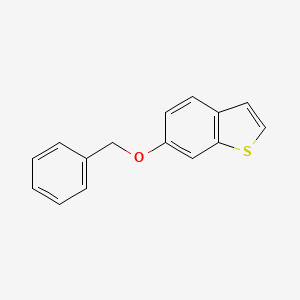
![2-[4-(Dodecyloxy)phenoxy]butanoyl chloride](/img/structure/B8460196.png)
![2-Methyl-1H-[4,4]bipyrimidinyl-6-one](/img/structure/B8460214.png)
